molecular formula C12H15N5S B2696873 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097889-94-4

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2696873
CAS No.: 2097889-94-4
M. Wt: 261.35
InChI Key: BCBWKZKMMULQJR-UHFFFAOYSA-N
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Description

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a unique structure that combines a pyrazolo[3,4-d]pyrimidine moiety with a thia-azabicycloheptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored as a candidate for cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

Mechanism of Action

The mechanism of action of 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs). By inhibiting these targets, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBWKZKMMULQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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